1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isopropyl-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isopropyl-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C19H22N4O3S2 and its molecular weight is 418.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Behavior
The chemical structure and synthesis methodologies of compounds related to 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isopropyl-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide have been explored in various studies. Research has shown that such compounds can be synthesized through various chemical reactions, including the coupling of diazo compounds with cyanoacetate or acetoacetate, leading to a wide range of heterocyclic derivatives, such as pyrazole, isoxazole, pyrimidine, triazine, and pyrazolopyrimidine derivatives Mohareb, R. et al. (2004). These methodologies offer a versatile approach to synthesizing compounds with potential therapeutic and material applications.
Biological Activities
Several derivatives of the mentioned compound have been synthesized and evaluated for their biological activities, including anticancer and anti-inflammatory properties. For example, novel pyrazolopyrimidines derivatives have been assessed for their anticancer and anti-5-lipoxygenase agents, showcasing the potential of these compounds in therapeutic applications Rahmouni, A. et al. (2016). The structure-activity relationship studies suggest these compounds' potential as lead molecules for developing new drugs.
Antimicrobial and Antioxidant Properties
The antimicrobial and antioxidant properties of related compounds have also been investigated, indicating their utility in addressing infectious diseases and oxidative stress. For instance, compounds synthesized from related chemical structures have shown significant antimicrobial activity against a variety of bacterial strains, as well as promising antioxidant activity El‐Borai, M. et al. (2013). These findings highlight the potential of such compounds in developing new antimicrobial agents and antioxidants.
Molecular Docking and In Vitro Screening
The use of molecular docking and in vitro screening techniques has provided insights into the interaction mechanisms of these compounds with biological targets. Studies involving the synthesis, molecular docking, and in vitro screening of newly synthesized derivatives have demonstrated moderate to good binding energies, suggesting their potential as ligands for specific proteins Flefel, E. M. et al. (2018). These techniques play a crucial role in the preclinical evaluation of new compounds, guiding the optimization process for better therapeutic efficacy.
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels affects various biochemical pathways. GIRK channels are involved in numerous physiological processes and potential therapeutic targets for various indications such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as GIRK1/2 activators . It also exhibits improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by this compound leads to changes in cell excitability. This can have various effects at the molecular and cellular level, depending on the specific cell type and the physiological context .
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-methyl-N-propan-2-yl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S2/c1-11(2)20-19(24)14-9-15(16-5-4-7-27-16)21-18-17(14)12(3)22-23(18)13-6-8-28(25,26)10-13/h4-5,7,9,11,13H,6,8,10H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AENDNEOCGCUVPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NC(C)C)C4CCS(=O)(=O)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.